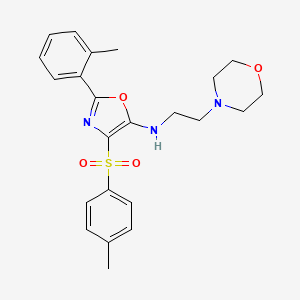
N,N-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide, also known as DMT, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMT is a member of the thiazole family of compounds and is structurally similar to other psychoactive substances such as psilocybin and LSD.
作用机制
N,N-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide is believed to exert its pharmacological effects through its interaction with serotonin receptors in the brain. Specifically, N,N-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide has been shown to bind to the 5-HT2A receptor, which is thought to be responsible for the psychedelic effects of the compound.
Biochemical and Physiological Effects
N,N-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N,N-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide can increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. Additionally, N,N-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide has been shown to increase levels of certain neurotransmitters in the brain, including serotonin and dopamine.
实验室实验的优点和局限性
One of the advantages of using N,N-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide in scientific research is its ability to induce altered states of consciousness, which can provide insights into the workings of the brain and the nature of consciousness itself. Additionally, N,N-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide has been shown to have potential therapeutic applications, which could have significant benefits for individuals suffering from mental health disorders.
However, there are also limitations to using N,N-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide in lab experiments. One of the main challenges is the difficulty of obtaining the compound due to its legal status in many countries. Additionally, N,N-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide can be difficult to administer in a controlled manner, which can make it challenging to conduct rigorous scientific studies.
未来方向
There are many potential future directions for research on N,N-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide. One area of focus is the potential therapeutic applications of the compound, particularly in the treatment of depression, anxiety, and addiction. Additionally, there is a growing interest in the use of N,N-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide in spiritual and religious practices, which could provide insights into the nature of consciousness and the human experience. Finally, there is a need for further research into the pharmacological properties of N,N-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide and its interactions with the brain, which could lead to the development of new treatments for a range of mental health disorders.
合成方法
N,N-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of various reagents such as thioamides, amines, and carbonyl compounds. The synthesis of N,N-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide is a complex process that requires expertise in organic chemistry and careful attention to detail.
科学研究应用
N,N-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that N,N-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide has the ability to induce altered states of consciousness, which has led to its use in psychotherapy and spiritual practices. Additionally, N,N-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide has been shown to have potential in the treatment of depression, anxiety, and addiction.
属性
IUPAC Name |
N-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4/c1-23-12-5-4-10(9-11(12)17)20-7-6-18-14(16(20)22)19-15(21)13-3-2-8-24-13/h2-9H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHHTYVSGRKZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)NC(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Fluorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2752393.png)
![2-(2,5-difluorophenyl)-4-(2-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2752395.png)








![9-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2752411.png)


